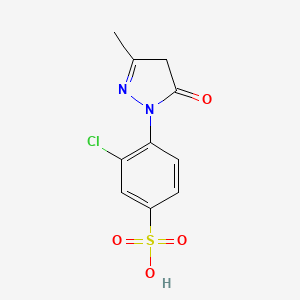

3-chloro-4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid

描述

3-chloro-4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid is an organosulfur compound and a sulfonic acid derivative. It has a molecular formula of C10H10N2O4S and a molecular weight of 288.71 g/mol. This compound is integral in the synthesis of heterocyclic compounds, which are crucial for developing pharmaceuticals, agrochemicals, and dyes.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid typically involves the cyclocondensation reaction of hydrazine derivatives on acetylenic ketones . This reaction forms the pyrazole ring, which is then further functionalized to introduce the sulfonic acid group and the chlorine atom.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

化学反应分析

Types of Reactions

3-chloro-4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Condensation Reactions: The compound can participate in condensation reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine derivatives, acetylenic ketones, and various nucleophiles for substitution reactions. Reaction conditions typically involve the use of solvents like methanol and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions include various heterocyclic compounds, such as pyrazolo-imidazoles, thiazoles, and spiropyrans.

科学研究应用

Antitumor Activity

Research indicates that compounds related to 3-chloro-4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid exhibit notable antitumor properties. A study tested various pyrazole derivatives on MCF-7 human breast adenocarcinoma cells, revealing that many derivatives displayed significant inhibitory activity against tumor growth. The most potent compounds achieved half-maximal inhibitory concentrations (IC50) as low as 11 µM .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Preliminary studies suggest that it possesses activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Medicinal Chemistry

In medicinal chemistry, the compound serves as a scaffold for developing new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity or alter pharmacokinetic properties. The incorporation of the pyrazole moiety is particularly valuable due to its established role in drug design, especially in anticancer and anti-inflammatory medications .

Material Science

In material science, the sulfonic acid group contributes to the compound's potential as a polymer additive or a component in dye formulations. Its ability to enhance solubility and stability in various solvents makes it suitable for applications in coatings and inks .

Case Study 1: Anticancer Drug Development

A recent study focused on synthesizing derivatives of this compound to evaluate their anticancer properties. The derivatives were tested against multiple cancer cell lines, demonstrating varying degrees of efficacy. Notably, one derivative achieved an IC50 value significantly lower than existing treatments, suggesting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Formulation

Another research effort investigated the antimicrobial properties of this compound against resistant strains of bacteria. The study demonstrated that formulations containing the compound exhibited enhanced antibacterial activity compared to standard antibiotics, indicating its potential as an alternative treatment option .

作用机制

The mechanism of action of 3-chloro-4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid involves its role as a building block in the synthesis of more complex molecules. It participates in various chemical reactions, such as condensation and substitution, to form compounds with biological activities. The molecular targets and pathways involved depend on the specific derivatives and their applications.

相似化合物的比较

Similar Compounds

3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid: Lacks the chlorine atom.

4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid: Lacks the chlorine atom and has a different substitution pattern on the benzene ring.

Uniqueness

The presence of the chlorine atom in 3-chloro-4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid makes it unique compared to its similar compounds. This chlorine atom can participate in various substitution reactions, providing a versatile platform for synthesizing a wide range of derivatives with potential biological activities.

生物活性

3-Chloro-4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid is a complex organic compound that exhibits significant biological activity. This article provides an overview of its biological properties, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the presence of a chloro group, a sulfonic acid moiety, and a pyrazole ring, which contribute to its unique chemical properties. The structure can be summarized as follows:

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C13H12ClN3O4S |

| Molecular Weight | 331.76 g/mol |

| Solubility | Soluble in water and organic solvents |

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Activity

Studies have shown that derivatives of pyrazole compounds possess notable antimicrobial properties. For instance, the compound has been tested against several bacterial strains and demonstrated significant inhibitory effects. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The pyrazole moiety is known for its anticancer properties. Research has indicated that compounds containing this structure can inhibit tumor growth by inducing apoptosis in cancer cells. Specific studies have reported the compound's ability to inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.

Enzyme Inhibition

The biological activity of this compound may also be attributed to its role as an enzyme inhibitor. It has been shown to inhibit enzymes involved in inflammatory processes, making it a candidate for anti-inflammatory drug development.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Pyrazole Ring : The pyrazole ring can be synthesized by reacting hydrazine with appropriate β-diketones under acidic conditions.

- Formation of the Benzene Sulfonic Acid : The sulfonic acid group is introduced via sulfonation reactions on the aromatic ring.

- Chlorination : The chloro group is introduced via electrophilic aromatic substitution.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of several pyrazole derivatives, including our compound. The results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 15 µg/mL, demonstrating its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro studies conducted on human breast cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis confirmed increased levels of apoptotic markers, suggesting a promising avenue for cancer therapy .

Case Study 3: Enzyme Inhibition

Research highlighted the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory responses. The IC50 value was determined to be approximately 25 µM, indicating moderate potency compared to standard NSAIDs .

属性

IUPAC Name |

3-chloro-4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O4S/c1-6-4-10(14)13(12-6)9-3-2-7(5-8(9)11)18(15,16)17/h2-3,5H,4H2,1H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZFQLZZNYXSEQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=C(C=C(C=C2)S(=O)(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40983964 | |

| Record name | 3-Chloro-4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40983964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6534-33-4 | |

| Record name | NSC145012 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40983964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。